![molecular formula C18H25BrClNO5 B4094939 N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4094939.png)
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid
Vue d'ensemble
Description
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine, chlorine, and methyl group attached to a phenoxy ring, linked to a cyclopentanamine moiety via a butyl chain, and further complexed with oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The initial step often includes the bromination and chlorination of a methylphenol derivative to obtain 2-bromo-4-chloro-6-methylphenol. This intermediate is then reacted with butyl bromide under basic conditions to form the corresponding butyl ether.
Subsequently, the butyl ether undergoes a nucleophilic substitution reaction with cyclopentanamine to yield N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine. The final step involves the complexation of this amine with oxalic acid to form the desired compound. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclohexanamine
- N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cycloheptanamine
- N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclooctanamine
Uniqueness
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine is unique due to its specific cyclopentanamine moiety, which imparts distinct chemical and biological properties compared to its cyclohexanamine, cycloheptanamine, and cyclooctanamine analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-12-10-13(18)11-15(17)16(12)20-9-5-4-8-19-14-6-2-3-7-14;3-1(4)2(5)6/h10-11,14,19H,2-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGNUJGRCBRIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCNC2CCCC2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B4094858.png)
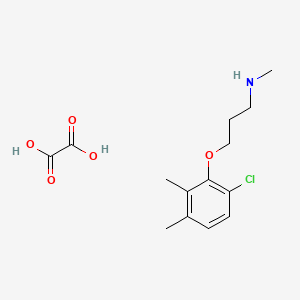
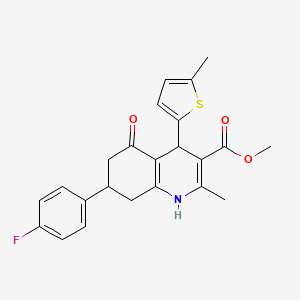
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4094878.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]methylamine oxalate](/img/structure/B4094881.png)
![2-methylpropyl N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4094884.png)
![N-methyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B4094886.png)
![N-[3-(5-methyl-2-nitrophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4094890.png)
amino]-4-oxobutanoate](/img/structure/B4094910.png)
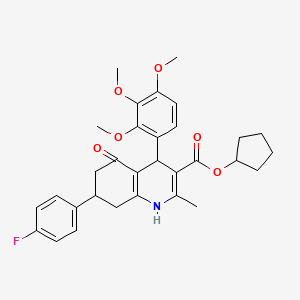
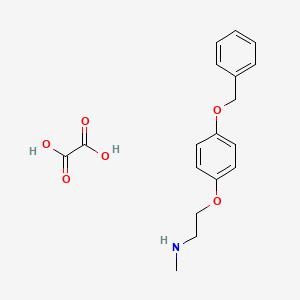
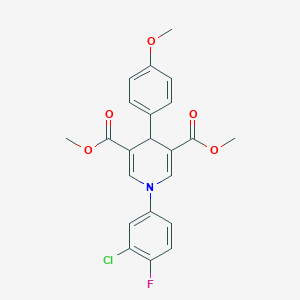

![4-tert-butyl-N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094962.png)
